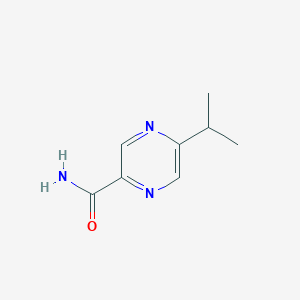

5-Propan-2-ylpyrazine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5(2)6-3-11-7(4-10-6)8(9)12/h3-5H,1-2H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMNNJNYUBPZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911946 | |

| Record name | 5-(Propan-2-yl)pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111035-35-9 | |

| Record name | 2-Pyrazinecarboxamide, 5-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Propan-2-yl)pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for 5 Propan 2 Ylpyrazine 2 Carboxamide and Its Derivatives

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the precise molecular architecture of 5-Propan-2-ylpyrazine-2-carboxamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be determined.

¹H NMR Analysis: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, signals corresponding to the pyrazine (B50134) ring protons, the isopropyl group protons, and the amide N-H proton are expected. Based on data from related structures like 2,5-diisopropylpyrazine (B1313309) and substituted pyrazine carboxamides, the anticipated chemical shifts can be predicted. rsc.orgnih.gov The pyrazine ring protons typically appear in the downfield region (δ 8.0-9.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The isopropyl group will exhibit a septet for the methine (CH) proton and a doublet for the two methyl (CH₃) groups. The amide proton (NH) often appears as a broad singlet.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments. For the target molecule, distinct signals are expected for the pyrazine ring carbons, the carboxamide carbonyl carbon, and the isopropyl carbons. The carbonyl carbon is typically observed significantly downfield (δ 160-170 ppm). The pyrazine ring carbons appear in the aromatic region (δ 130-160 ppm), while the aliphatic carbons of the isopropyl group resonate in the upfield region (δ 20-40 ppm). Data from compounds like N-(4-chlorobenzyl)-5-tert-butyl-pyrazine-2-carboxamide and 2,5-diisopropylpyrazine help in assigning these signals accurately. rsc.orgnih.gov

The following table summarizes the expected NMR chemical shifts for this compound, extrapolated from known derivatives.

| Atom Position | ¹H NMR Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) | Comments |

| Pyrazine H-3 | ~9.3 | ~143 | Singlet, adjacent to carboxamide |

| Pyrazine H-6 | ~8.5 | ~141 | Singlet, adjacent to isopropyl group |

| Amide NH | ~8.1 (broad) | - | Chemical shift can vary with solvent and concentration |

| Isopropyl CH | ~3.3 (septet) | ~35 | Coupled to 6 methyl protons |

| Isopropyl CH₃ | ~1.4 (doublet) | ~22 | Coupled to the single methine proton |

| Carbonyl C=O | - | ~164 | Characteristic downfield shift |

| Pyrazine C-2 | - | ~145 | Quaternary carbon attached to carboxamide |

| Pyrazine C-5 | - | ~160 | Quaternary carbon attached to isopropyl group |

Note: Data are estimates based on analogous compounds reported in the literature. rsc.orgnih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

For this compound, key functional groups include the amide and the substituted pyrazine ring. The IR spectrum will show characteristic absorption bands confirming their presence. The N-H stretch of the secondary amide typically appears as a sharp band around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is a strong, prominent peak usually found in the 1650-1680 cm⁻¹ region. nih.govistanbul.edu.tr The N-H bending vibration (Amide II band) is observed near 1550 cm⁻¹. Vibrations associated with the pyrazine ring C-H and C=N bonds appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netoptica.org

The table below details the characteristic IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amide N-H | Stretching | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H | Stretching | 2850 - 2970 | Medium |

| Amide C=O | Stretching (Amide I) | 1650 - 1680 | Strong |

| Pyrazine Ring | C=N, C=C Stretching | 1400 - 1600 | Medium |

| Amide N-H | Bending (Amide II) | 1510 - 1570 | Medium-Strong |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |

Note: Frequencies are based on data from pyrazinamide (B1679903) and its derivatives. nih.govistanbul.edu.trresearchgate.netoptica.org

Mass Spectrometry (MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula.

For this compound (C₈H₁₁N₃O), the calculated monoisotopic mass is approximately 177.0902 Da. In a typical Electrospray Ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 178.0975. rsc.org

The fragmentation pattern in MS provides structural information. Common fragmentation pathways for pyrazine carboxamides include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

Loss of the alkyl group: Loss of the isopropyl group (C₃H₇) from the pyrazine ring.

Ring fragmentation: Cleavage of the pyrazine ring itself, leading to smaller charged fragments.

Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. libretexts.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. High-performance liquid chromatography is the standard for purity analysis, while preparative chromatography is used for isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques used to separate, identify, and quantify components in a mixture. UPLC uses smaller particle size columns, providing higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing pyrazine carboxamide derivatives. ijcpa.in This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of this compound can be assessed by monitoring the chromatogram for a single major peak at a characteristic retention time. The peak area is proportional to the concentration, allowing for quantification. Method validation according to ICH guidelines ensures the method is accurate, precise, and robust. ijcpa.in

A typical set of parameters for an analytical HPLC method is outlined below.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water (with 0.1% TFA or Formic Acid) | Elutes the compound from the column. Acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at ~210 nm or ~270 nm | Pyrazine ring system absorbs UV light for detection. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 - 10 µL | Volume of the sample introduced for analysis. |

Note: Conditions are based on established methods for related heterocyclic compounds. nih.govijcpa.in

Preparative Chromatography for Compound Isolation

When synthesis yields a mixture of products or when the target compound needs to be purified from a crude extract, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material.

For complex mixtures, a multi-step purification strategy is often most effective. A common and powerful approach combines High-Speed Countercurrent Chromatography (HSCCC) with preparative HPLC. nih.govnih.gov

Prefractionation by HSCCC: HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, preventing irreversible adsorption of the sample. nih.gov A suitable two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water) is selected to roughly separate the crude material into several fractions based on their partition coefficients. nih.gov

Final Purification by Preparative HPLC: The partially purified fractions from HSCCC are then subjected to preparative RP-HPLC. Using a C18 column and an optimized mobile phase (e.g., methanol-water), the target compound, this compound, can be isolated with high purity. nih.gov The fractions corresponding to the desired peak are collected, and the solvent is removed to yield the purified compound.

This combined approach is highly efficient for isolating pure compounds from complex synthetic or natural product mixtures. nih.gov

Preclinical Biological and Pharmacological Investigations of 5 Propan 2 Ylpyrazine 2 Carboxamide Analogues

In Vitro Biological Activity Profiling

Analogues of 5-propan-2-ylpyrazine-2-carboxamide have been the subject of various in vitro studies to determine their potential as therapeutic agents. These investigations have primarily focused on their antimicrobial, anticancer, and enzyme-inhibiting properties.

Antimicrobial Activity Evaluation

Derivatives of pyrazine-2-carboxamide have demonstrated a broad spectrum of antimicrobial activities. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

A series of N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to this compound, were synthesized and divided into benzyl, alkyl, and phenyl derivatives. nih.gov Within the alkyl derivative subgroup, an increase in the length of the carbon side chain was correlated with enhanced antibacterial activity. nih.gov For instance, derivatives with six and seven-carbon chains showed weak activity, with MIC values of 500 µM and 250 µM, respectively. nih.gov Phenyl derivatives also exhibited antibacterial properties. nih.gov

In another study, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was identified as a potent agent against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 7.81 µM and 15.62 µM, respectively. nih.gov Furthermore, some N-benzyl-5-chloropyrazine-2-carboxamides have shown activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Antifungal activity has also been observed in all structural subtypes of N-substituted 3-aminopyrazine-2-carboxamides, particularly against Trichophyton interdigitale and Candida albicans. nih.gov For example, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was found to have an MIC of 62.5 µmol/L against Trichophyton mentagrophytes.

Table 1: In Vitro Antimicrobial Activity of Selected Pyrazine-2-Carboxamide Analogues

| Compound | Test Organism | Activity (MIC) |

|---|---|---|

| Alkyl derivative (6-carbon chain) | Bacterial strains | 500 µM nih.gov |

| Alkyl derivative (7-carbon chain) | Bacterial strains | 250 µM nih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 µM nih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 µM nih.gov |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 µmol/L |

A significant focus of research on pyrazine-2-carboxamide analogues has been their potential to combat drug-resistant pathogens, a critical global health challenge.

Extensively Drug-Resistant Salmonella Typhi (XDR S. Typhi)

The emergence of extensively drug-resistant Salmonella Typhi (XDR S. Typhi), which shows resistance to standard antibiotics, has necessitated the search for new therapeutic agents. bldpharm.com A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against clinically isolated XDR S. Typhi. bldpharm.com Among these, compound 5d demonstrated the most potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL and a minimum bactericidal concentration (MBC) of 12.5 mg/mL. bldpharm.com Other analogues in the series also showed activity, with MICs ranging from 12.5 to 50 mg/mL. bldpharm.com

Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB)

Pyrazinamide (B1679903) is a cornerstone drug in tuberculosis treatment, and its derivatives are being explored for activity against resistant strains. nih.gov Analogues of 3-aminopyrazine-2-carboxamide (B1665363) have been evaluated against various mycobacterial strains, including the H37Rv strain of Mycobacterium tuberculosis. nih.gov The most active compound in one study was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with an MIC of 12.5 µg/mL (46 µM). nih.gov

In a series of 3-benzylaminopyrazine-2-carboxamides, four compounds showed in vitro activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to the standard drug, pyrazinamide. The most potent of these was 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, with an MIC of 6 µM. This compound, along with a 4-amino derivative, was also tested against four MDR-TB strains and one XDR-TB strain, with the 4-amino derivative showing better activity (MIC = 62.5 µM) than the 4-methyl derivative (MIC = 250 µM).

Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have shown excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant M. tuberculosis strains, with MIC values often below 1 µg/mL.

Table 2: Efficacy of Pyrazine-2-Carboxamide Analogues against Drug-Resistant Pathogens

| Compound | Pathogen | Activity (MIC) |

|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | 6.25 mg/mL bldpharm.com |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5c) | XDR S. Typhi | 12.5 mg/mL bldpharm.com |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5b) | XDR S. Typhi | 25 mg/mL bldpharm.com |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5a) | XDR S. Typhi | 50 mg/mL bldpharm.com |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 µg/mL (46 µM) nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 µM |

| 4-Amino derivative of 3-benzylaminopyrazine-2-carboxamide | MDR/XDR-TB strains | 62.5 µM |

| 4-Methyl derivative of 3-benzylaminopyrazine-2-carboxamide | MDR/XDR-TB strains | 250 µM |

Anticancer Activity in Established Cancer Cell Lines

The anticancer potential of pyrazine-2-carboxamide analogues has been investigated in various cancer cell lines. These studies aim to identify compounds with cytotoxic effects on cancer cells, potentially leading to new cancer therapies.

One study reported the design and synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as novel inhibitors of fibroblast growth factor receptor (FGFR). One of these derivatives, 18i , exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.

In another study, novel 1,5-diaryl pyrazole (B372694) derivatives were tested for their in vitro anticancer activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines. Compounds T2 and T3 were found to be active against A549 cells, while compound T6 was active against the HepG2 cell line. The overexpression of cyclooxygenase-2 (COX-2) in cancer cells is a potential target, and inhibitors of this enzyme are being explored for their anticancer effects.

Research on carbamothioyl-furan-2-carboxamide derivatives showed that a p-tolylcarbamothioyl)furan-2-carboxamide compound had the highest anticancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%. All tested compounds in this series showed significant anticancer activity against HepG2, Huh-7, and MCF-7 cell lines.

Table 3: In Vitro Anticancer Activity of Pyrazine-2-Carboxamide Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (18i) | Cancer cell lines with FGFR abnormalities | Potent antitumor activity |

| 1,5-diaryl pyrazole derivative (T2) | A549 (lung) | Active |

| 1,5-diaryl pyrazole derivative (T3) | A549 (lung) | Active |

| 1,5-diaryl pyrazole derivative (T6) | HepG2 (liver) | Active |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | 33.29% cell viability at 20 μg/mL |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant anticancer activity |

Enzyme Inhibition and Receptor Binding Assays

The biological activity of this compound analogues is often mediated through their interaction with specific enzymes and receptors. Assays to determine these interactions are crucial for understanding their mechanism of action.

Enzyme Inhibition

A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were evaluated for their ability to inhibit alkaline phosphatase. Compound 5d was the most potent inhibitor, with an IC50 value of 1.469 ± 0.02 µM.

In the context of anticancer activity, 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were designed as novel FGFR inhibitors. Compound 18i was identified as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4 and was shown to block the activation of FGFR and its downstream signaling pathways.

For antimycobacterial action, molecular docking studies have suggested that 3-benzylaminopyrazine-2-carboxamides may target the mycobacterial enoyl-ACP reductase (InhA), with active compounds sharing common binding interactions of known InhA inhibitors.

Receptor Binding

Quinolyl pyrazinamide derivatives have been identified as promising ligands for the sigma-2 (σ2) receptor, which is a potential target for the treatment of pancreatic cancer. A hybrid structure, 1 , which combines the quinolyl pyrazinamide scaffold with the basic tail moiety of chloroquine, was developed to explore cytotoxic σR ligands. Docking studies of compound 1 on a homology model of the human σ2 receptor revealed specific binding modes.

Table 4: Enzyme Inhibition and Receptor Binding of Pyrazine-2-Carboxamide Analogues

| Compound/Derivative Class | Target | Assay/Finding |

|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | Alkaline Phosphatase | IC50 = 1.469 ± 0.02 µM |

| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (18i) | FGFR1-4 | Pan-FGFR inhibitor |

| 3-benzylaminopyrazine-2-carboxamides | Enoyl-ACP reductase (InhA) | Molecular docking suggests binding |

| Quinolyl pyrazinamide derivative (1) | Sigma-2 (σ2) Receptor | Identified as a ligand |

Modulation of Photosynthetic Electron Transport

While not a primary focus for pharmaceutical applications, some pyrazine-2-carboxamide derivatives have been investigated for their effects on photosynthesis, which is relevant to their potential herbicidal activity. These studies typically assess the inhibition of photosynthetic electron transport (PET) in isolated chloroplasts.

A study on chlorinated N-phenylpyrazine-2-carboxamides found that these compounds can inhibit PET in spinach chloroplasts (Spinacia oleracea L.). The most effective inhibitor from the series was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide , which exhibited an IC50 of 43.0 μmol/L. This suggests that certain structural features, such as the presence of a chlorine atom on both the pyrazine (B50134) and benzene (B151609) rings and a tert-butyl group on the pyrazine ring, contribute to this inhibitory activity. The mechanism of action for many commercial herbicides involves binding to components of photosystem II, thereby disrupting electron flow.

Table 5: Inhibition of Photosynthetic Electron Transport by Pyrazine-2-Carboxamide Analogues

| Compound | System | Activity (IC50) |

|---|---|---|

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts | 43.0 μmol/L |

In Vitro Cytotoxicity Assessment in Non-Cancerous Cell Models

To evaluate the potential for therapeutic use, it is essential to assess the cytotoxicity of these compounds in non-cancerous cells to determine their selectivity and potential for adverse effects.

In a study of 3-benzylaminopyrazine-2-carboxamides, the most potent antimycobacterial compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide , showed low cytotoxicity in the HepG2 cell line, with an IC50 greater than or equal to 250 µM. This suggests a favorable therapeutic index for this particular derivative.

The cytotoxicity of N-substituted 3-aminopyrazine-2-carboxamides was also evaluated in the HepG2 cell line. nih.gov Among the four most active antimicrobial compounds tested, only one, compound 20 (R' = 4-CF3), exerted moderate cytotoxicity with an IC50 of 41.4 µM. nih.gov Another compound, 17 , showed no cytotoxicity up to the highest tested concentration of 50 µM. nih.gov The IC50 values for compounds 10 (389 µM) and 16 (>250 µM) indicated that the cytotoxicity can be modified by different substitutions on the carboxamide functional group, and is not an inherent property of the 3-aminopyrazine-2-carboxamide scaffold. nih.gov

Similarly, in a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with potent antituberculosis activity, some compounds showed very low cytotoxicity against Vero cells, with IC50 values ranging from 3.15 to >50 μg/mL.

Table 6: In Vitro Cytotoxicity of Pyrazine-2-Carboxamide Analogues in Non-Cancerous Cells

| Compound/Derivative Class | Cell Line | Activity (IC50) |

|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | ≥ 250 µM |

| 3-aminopyrazine-2-carboxamide derivative (20) | HepG2 | 41.4 µM nih.gov |

| 3-aminopyrazine-2-carboxamide derivative (17) | HepG2 | > 50 µM nih.gov |

| 3-aminopyrazine-2-carboxamide derivative (10) | HepG2 | 389 µM nih.gov |

| 3-aminopyrazine-2-carboxamide derivative (16) | HepG2 | > 250 µM nih.gov |

| Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives | Vero | 3.15 to > 50 μg/mL |

Molecular Target Identification and Mechanistic Elucidation

The preclinical evaluation of this compound and its analogues has unveiled a diverse range of molecular targets, shedding light on their potential therapeutic applications. These investigations have spanned from enzymes crucial for microbial survival to key regulators of human cellular processes, highlighting the versatility of the pyrazine carboxamide scaffold.

The biological activity of this compound analogues is attributed to their interaction with various protein targets. These interactions are fundamental to their therapeutic effects and have been a significant focus of preclinical research.

Alkaline Phosphatase: Analogues of this compound, specifically pyrazolo-oxothiazolidine derivatives, have been identified as potent inhibitors of alkaline phosphatase (ALP). One study reported that compound 7g exhibited an IC₅₀ value of 0.045 ± 0.004 μM, demonstrating significantly higher potency than the standard reference, monopotassium phosphate (B84403) (IC₅₀ = 5.242 ± 0.472 μM) nih.govnih.gov. Kinetic studies revealed a non-competitive mode of inhibition for this potent analogue nih.govnih.gov. Molecular docking studies further supported these findings, showing good binding affinity of these derivatives within the active site of the enzyme nih.govnih.gov. The presence of electron-donating substituents, such as methoxy (B1213986) and benzyloxy groups, on the phenyl ring of these derivatives was found to be crucial for their enhanced inhibitory activity nih.gov.

DNA Gyrase: Pyrazole-based analogues have shown significant inhibitory activity against bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication nih.govnih.gov. In a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues, compound 3k was a potent inhibitor of both Staphylococcus aureus and Bacillus subtilis DNA gyrase, with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively nih.gov. The inhibition of DNA gyrase by these pyrazole derivatives was found to correlate with their minimum inhibitory concentrations (MICs) against the bacteria, indicating that this is a primary mechanism of their antibacterial action nih.gov. Another study on pyrazole derivatives found that 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole 16 possessed potent antibacterial activity and selectively inhibited bacterial topoisomerases nih.gov.

Prolyl-tRNA Synthetase: The pyrazine carboxamide scaffold is a known pharmacophore that targets prolyl-tRNA synthetase (ProRS), an enzyme vital for protein synthesis. This inhibitory action is the basis for the antimycobacterial activity of pyrazinamide, a structurally related drug.

Monoamine Oxidase B (MAO-B): Analogues containing the pyrazine moiety have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Fibroblast Growth Factor Receptor (FGFR): The pyrazine scaffold has been incorporated into potent inhibitors of fibroblast growth factor receptors (FGFRs), which are key regulators of cell growth and differentiation and are often dysregulated in cancer.

Hantavirus Envelope Glycoprotein Gn: While direct interaction studies with this compound analogues are not extensively documented, the envelope glycoproteins Gn and Gc of hantaviruses are critical for viral entry and assembly, making them plausible targets for antiviral agents nih.gov. The glycoproteins form heterodimers that assemble into tetrameric spikes on the viral surface, mediating receptor binding and membrane fusion nih.gov.

ATR Kinase: The pyrazine ring is a core component of compounds designed to inhibit Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response pathway.

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Analogues of this compound have been studied for their ability to bind to DNA through various modes.

Minor Groove Binding: Several studies have demonstrated that pyrazine and pyrazole-based derivatives can act as DNA minor groove binders nih.govmdpi.comnih.govmdpi.com. These compounds typically possess a planar and curved structure that fits into the minor groove of the DNA double helix, often showing a preference for AT-rich regions mdpi.com. For instance, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to bind to the DNA minor groove, with binding affinities (K) in the range of 10⁵ M⁻¹ nih.gov. The interaction of these small molecules with the minor groove can disrupt essential DNA-protein interactions, leading to their biological effects nih.gov. Theoretical and experimental studies on 2-chloro-3-hydrazinopyrazine confirmed its interaction with the minor groove of B-DNA mdpi.com.

Intercalation: In addition to minor groove binding, some planar aromatic pyrazine derivatives can interact with DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA helix nih.gov. This mode of binding can lead to significant structural distortions of the DNA, interfering with replication and transcription. For example, derivatives of 7H-pyridocarbazole, which contain a structure related to pyrazine, have been shown to intercalate into DNA with binding affinities ranging from 10⁴ to 10⁶ M⁻¹ nih.gov.

The binding of drug candidates to plasma proteins, such as serum albumin, is a critical determinant of their pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound by systematically modifying its chemical structure and evaluating the impact on its biological activity.

SAR studies on pyrazine and pyrazole carboxamide derivatives have provided valuable insights into the structural features that govern their potency and selectivity against various biological targets.

For pyrazole derivatives targeting DNA gyrase, modifications to different parts of the molecule have been explored. The nature of the substituent on the pyrazole ring and the linker connecting it to other aromatic moieties significantly influences the inhibitory activity nih.govnih.gov. For instance, in a series of 5-aryl-furan-2-carboxamide derivatives, the presence of a 3,4-difluorophenyl group at the C-5 position of the furan (B31954) ring resulted in a highly potent urotensin-II receptor antagonist with an IC₅₀ value of 6 nM nih.gov.

In the case of pyrazolo-oxothiazolidine inhibitors of alkaline phosphatase, the electronic properties of the substituents on the phenyl ring were found to be critical. Electron-donating groups, such as methoxy and benzyloxy, enhanced the inhibitory potency, suggesting that an electron-rich phenyl ring is favorable for binding to the enzyme's active site nih.gov.

| Compound Analogue Class | Structural Modification | Impact on Biological Activity | Reference |

| Pyrazole-based DNA Gyrase Inhibitors | N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | Compound 3k showed potent inhibition of S. aureus and B. subtilis DNA gyrase. | nih.gov |

| 5-Aryl-furan-2-carboxamides | 3,4-difluorophenyl at C-5 of furan ring | Highly potent urotensin-II receptor antagonist (1y , IC₅₀ = 6 nM). | nih.gov |

| Pyrazolo-oxothiazolidine ALP Inhibitors | Electron-donating groups on phenyl ring | Enhanced inhibitory potency. | nih.gov |

The pyrazine ring and the carboxamide moiety are fundamental pharmacophoric elements in this class of compounds, contributing significantly to their biological activities nih.govresearchgate.netnih.govrsc.org.

The pyrazine ring , a six-membered aromatic heterocycle with two nitrogen atoms, serves as a versatile scaffold that can be readily functionalized to modulate the physicochemical and biological properties of the molecule nih.govresearchgate.net. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for effective binding to diverse biological targets nih.gov. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial feature for ligand-receptor recognition nih.gov.

Mechanistic Investigations of 5 Propan 2 Ylpyrazine 2 Carboxamide S Biological Action

Cellular and Biochemical Pathway Modulation

Favipiravir is a prodrug that, once inside cells, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). nih.govresearchgate.net This active metabolite is central to its antiviral activity, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses. nih.govjst.go.jpnih.gov

Enzyme Kinetics: Inhibition Type and Kinetic Parameters

The active metabolite, Favipiravir-RTP, functions as a purine nucleotide analog, enabling it to be recognized as a substrate by the viral RdRp. researchgate.net This mimicry is the foundation of its inhibitory action.

Enzyme kinetic studies have demonstrated that Favipiravir-RTP competitively inhibits the incorporation of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) into the nascent viral RNA chain. This competitive inhibition indicates that Favipiravir-RTP directly competes with natural purine nucleosides for the active site of the polymerase. In contrast, its inhibitory action towards the incorporation of pyrimidine nucleosides, cytidine triphosphate (CTP) and uridine triphosphate (UTP), is noncompetitive or of a mixed-type. This suggests that while it directly competes with purines, its presence also affects the enzyme's ability to incorporate pyrimidines, possibly through allosteric effects or by altering the enzyme-RNA complex. researchgate.net

The 50% inhibitory concentration (IC50) for Favipiravir-RTP against influenza virus RdRp is approximately 0.341 μM. nih.gov Crucially, the compound shows high selectivity; it does not significantly inhibit human DNA polymerase α, β, or γ even at concentrations up to 1,000 μM, highlighting its specific action on the viral enzyme and providing a basis for its favorable selectivity index. nih.gov

| Enzyme | Substrate | Inhibitor | Inhibition Type | IC50 (μM) |

|---|---|---|---|---|

| Influenza Virus RdRp | ATP/GTP | Favipiravir-RTP | Competitive | 0.341 |

| Influenza Virus RdRp | CTP/UTP | Favipiravir-RTP | Noncompetitive/Mixed | |

| Human DNA Polymerase α, β, γ | dNTPs | Favipiravir-RTP | No significant inhibition | >1000 |

Effects on Cell Signaling Pathways

Beyond direct enzyme inhibition, this pyrazinecarboxamide antiviral can modulate host cell signaling pathways to influence viral replication and cell fate. In studies involving Zika Virus (ZIKV)-infected human neural progenitor cells, favipiravir treatment was shown to attenuate virus-induced cell death.

This protective effect is linked to the modulation of apoptosis-regulatory genes and the promotion of cell survival signals. Specifically, treatment leads to an increase in the mRNA levels of the anti-apoptotic gene BCL2 and a decrease in the pro-apoptotic gene BAX. Furthermore, favipiravir enhances the phosphorylation of AKT, a key kinase in the PI3K/AKT signaling pathway, which is a critical pathway for promoting cell survival and inhibiting apoptosis. researchgate.netnih.gov By activating this pathway, the compound likely helps to counteract the virus's cytopathic effects.

Impact on Gene Expression and Cellular Metabolism

Favipiravir has been observed to alter host cell gene expression, particularly in pathways related to lipid metabolism. In a mouse model, administration of favipiravir led to a dysregulation of glycerophospholipid metabolism in the amygdala. nih.gov Transcriptomic analysis revealed that the expression of several genes involved in this pathway was significantly altered, including a reduction in the mRNA level of glycerol-3-phosphate acyltransferase 2 (Gpat2), which is a rate-limiting enzyme in glycerophospholipid synthesis. nih.gov

Regarding cellular metabolism, a key feature of favipiravir is its selectivity for viral processes over host cell functions. Unlike the broad-spectrum antiviral ribavirin, which can deplete intracellular GTP pools by inhibiting cellular inosine monophosphate dehydrogenase (IMPDH), favipiravir has a much weaker effect on this enzyme. nih.gov This contributes to its lower cytotoxicity, as it does not significantly interfere with the synthesis of cellular DNA or RNA. asm.org This metabolic selectivity is a cornerstone of its mechanism, allowing it to target viral replication with minimal impact on the host cell's essential functions.

Molecular Basis of Interaction with Biological Macromolecules (DNA, Proteins)

The primary molecular interaction of favipiravir is between its active triphosphate form (Favipiravir-RTP) and the viral RNA-dependent RNA polymerase (RdRp) protein. researchgate.net In silico and biochemical studies have elucidated this interaction at a molecular level. Favipiravir-RTP, acting as a purine analog, binds to the RdRp active site. mdpi.com In many viruses, the triphosphate group of Favipiravir-RTP interacts with key amino acid residues, such as aspartic acid, within the enzyme's active site. mdpi.com

Once bound, Favipiravir-RTP can be incorporated into the nascent viral RNA strand. mdpi.com This incorporation is a critical step in its mechanism of action. Following its insertion, it can act as a chain terminator, preventing further elongation of the RNA strand. nih.gov Alternatively, its ambiguous base-pairing properties can induce lethal mutagenesis, leading to an accumulation of errors in the viral genome that ultimately results in non-viable virus progeny. asm.org

While its main target is the viral RdRp, some studies have also investigated its interaction with DNA. Research has shown that favipiravir can engage in electrostatic interactions with double-stranded DNA (dsDNA). nih.gov Prolonged exposure has been shown to cause some damage to dsDNA in experimental settings, as indicated by an increase in its oxidation current. nih.gov However, the primary and therapeutically relevant mechanism of action remains the potent and selective inhibition of the viral RdRp. researchgate.net

Advanced Experimental Models for Mechanistic Studies

Ex Vivo Tissue Studies and Organotypic Models

To bridge the gap between in vitro cell culture and in vivo animal studies, advanced experimental models are employed to understand the drug's effects in a more physiologically relevant context. Studies using differentiated primary human bronchial tracheal epithelial cells cultured at an air-liquid interface have been used to assess the antiviral activity of favipiravir. These models mimic the structure and function of the human airway epithelium.

Furthermore, animal models, such as the Syrian hamster, have been instrumental in evaluating the efficacy of favipiravir against various viral infections, including SARS-CoV-2. mdpi.com In these models, treatment with high doses of favipiravir significantly reduced infectious virus titers in the lungs and markedly improved lung histopathology. nih.govnih.govscielo.orgmdpi.com These in vivo studies provide crucial data on the drug's biodistribution and its effects on viral replication and tissue pathology, confirming the potent antiviral activity observed in simpler systems. nih.gov

Identification and Validation of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are crucial for understanding the biological effects of a drug and for monitoring treatment efficacy. For pyrazine (B50134) carboxamide compounds, a range of biomarkers, from traditional microbiological measures to modern molecular and host-based indicators, have been investigated, primarily in the context of antitubercular therapy.

Direct and Indirect Biomarkers of Activity:

Traditional methods for assessing the efficacy of antitubercular agents, which can be extrapolated to new pyrazine carboxamide derivatives, include direct bacteriological assessments. Sputum smear microscopy and the conversion of sputum culture from positive to negative are established indicators of a reduction in bacterial load. More advanced molecular techniques, such as the Xpert MTB/RIF assay, offer a quantitative measure of bacterial DNA, providing a more rapid assessment of the therapeutic response.

Host-based biomarkers are also gaining prominence as they can reflect the body's response to both the infection and the treatment. The neutrophil-to-lymphocyte ratio (NLR) and levels of matrix metalloproteinase-8 (MMP-8) have been explored as potential indicators of treatment response in tuberculosis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Markers:

Pharmacokinetic parameters, which describe the concentration of a drug in the body over time, are often used as surrogate markers for its pharmacodynamic effects. For pyrazinamide (B1679903), the steady-state area under the concentration-time curve (AUCss) and the maximum plasma concentration (Cmax) have been correlated with both treatment efficacy and the risk of adverse effects. These PK/PD relationships are vital for establishing therapeutic windows for new compounds.

Metabolic and Molecular Biomarkers:

A key biomarker for the activity of pyrazinamide is its active metabolite, pyrazinoic acid (POA). The conversion of the prodrug PZA to POA by the target organism is a prerequisite for its biological effect. Therefore, the detection of POA in vitro can serve as a direct biomarker of drug activation.

Transcriptomic and metabolomic studies offer a high-throughput approach to identifying novel biomarkers. Gene expression profiling of the target organism following exposure to a pyrazine carboxamide can reveal the molecular pathways affected by the drug. Similarly, analyzing the metabolic changes in the host or the pathogen can provide a signature of the drug's activity. For instance, studies on pyrazinamide have identified changes in the expression of genes involved in stress responses and virulence.

| Biomarker Category | Example Biomarkers | Application |

| Microbiological | Sputum smear conversion, Culture conversion, Xpert MTB/RIF | Monitoring reduction in bacterial load |

| Host-Based | Neutrophil-to-lymphocyte ratio (NLR), Matrix metalloproteinase-8 (MMP-8) | Assessing host inflammatory response to treatment |

| Pharmacokinetic | Steady-state area under the curve (AUCss), Maximum concentration (Cmax) | Surrogates for drug exposure and therapeutic effect |

| Metabolic | Pyrazinoic acid (POA) | Direct indicator of prodrug activation and susceptibility |

| Molecular | Gene expression signatures, Metabolomic profiles | Identification of drug targets and pathways, novel biomarker discovery |

Investigation of Resistance Mechanisms to Pyrazine Carboxamide Compounds

The emergence of drug resistance is a major challenge in the therapeutic use of antimicrobial agents. Understanding the mechanisms by which pathogens develop resistance to pyrazine carboxamide compounds is essential for the development of new, more robust drugs and for strategies to overcome existing resistance.

Primary Mechanism of Resistance: Impaired Prodrug Activation

The most well-documented mechanism of resistance to pyrazinamide is the impairment of its conversion to the active form, pyrazinoic acid (POA). This is predominantly caused by mutations in the pncA gene, which encodes the enzyme pyrazinamidase. These mutations can lead to a non-functional or less efficient enzyme, thereby preventing the accumulation of toxic POA within the bacterial cell.

Target-Based Resistance

Recent research has identified the aspartate decarboxylase, PanD, as a molecular target of POA. PanD is an essential enzyme in the biosynthesis of coenzyme A. It has been demonstrated that POA binds to the active site of PanD, inhibiting its function. Mutations in the panD gene, particularly those near the active site, can reduce the binding affinity of POA, leading to resistance. These mutations may destabilize the conformation of the active site that is required for inhibitor binding.

Other Potential Mechanisms of Resistance

While mutations in pncA and panD are the primary known mechanisms of resistance, other factors may also contribute. These can include:

Efflux pumps: The active transport of the drug or its active metabolite out of the bacterial cell could potentially reduce its intracellular concentration and efficacy.

Stress responses: Bacteria can adapt to the stress induced by antimicrobial agents through various physiological changes. Upregulation of stress response pathways may contribute to tolerance and the eventual development of resistance.

| Resistance Mechanism | Gene/Target Involved | Consequence |

| Impaired Prodrug Activation | pncA (Pyrazinamidase) | Failure to convert the prodrug to its active form (POA) |

| Target Modification | panD (Aspartate decarboxylase) | Reduced binding of the active metabolite (POA) to its target |

| Efflux Systems | (Hypothesized) | Increased removal of the drug or its active form from the cell |

| Stress Response Adaptation | (Hypothesized) | Enhanced ability of the bacterium to survive in the presence of the drug |

Future Perspectives and Emerging Avenues in 5 Propan 2 Ylpyrazine 2 Carboxamide Research

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The pyrazine (B50134) ring is a privileged scaffold in drug discovery, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netnih.gov While some pyrazine-based drugs are already in clinical use, the therapeutic potential of many derivatives, including those of 5-propan-2-ylpyrazine-2-carboxamide, remains largely unexplored.

Future research will likely focus on identifying novel biological targets for this compound and its analogs. The structural versatility of the pyrazine carboxamide core allows for the synthesis of diverse libraries of compounds, which can be screened against a wide range of enzymes, receptors, and signaling pathways. researchgate.net For instance, researchers are actively investigating pyrazine derivatives as inhibitors of targets like spleen tyrosine kinase (Syk) for autoimmune and inflammatory diseases, and anaplastic lymphoma kinase (ALK) for non-small cell lung cancer. researchgate.net

Moreover, the combination of the pyrazine moiety with other pharmacophores holds promise for developing multi-target drugs with enhanced efficacy and reduced side effects. researchgate.net The exploration of natural product-pyrazine hybrids is another exciting avenue, aiming to improve the pharmacological properties of natural compounds. nih.gov

Development of Innovative Synthetic Methodologies for Sustainable Production

The increasing demand for pyrazine-based pharmaceuticals necessitates the development of more efficient and environmentally friendly synthetic methods. researchgate.net Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. nih.gov

Recent advancements in green chemistry are paving the way for sustainable production of pyrazine carboxamides. researchgate.netrsc.org Researchers are exploring biocatalytic methods, such as the use of enzymes like Lipozyme® TL IM for the amidation of pyrazine esters, which can be performed under milder conditions and in greener solvents. nih.govrsc.org Continuous-flow systems are also being developed to enable scalable and efficient synthesis. nih.govrsc.org These innovative approaches not only reduce the environmental impact but also have the potential to lower production costs.

Further research into novel catalytic systems, such as ionic liquids and solid-supported catalysts, could lead to even more sustainable and atom-economical synthetic strategies for this compound and its derivatives. tandfonline.comtandfonline.com

Application of Omics Technologies (Genomics, Proteomics, Metabolomics, Transcriptomics)

The integration of "omics" technologies is set to revolutionize the discovery and development of drugs based on the this compound scaffold. These high-throughput techniques provide a global view of the molecular changes induced by a compound, offering invaluable insights into its mechanism of action and potential off-target effects. nih.govresearchgate.net

Genomics and Transcriptomics: Can help identify genetic markers that predict a patient's response to a particular pyrazine-based drug, paving the way for personalized medicine. frontlinegenomics.com RNA sequencing can reveal changes in gene expression profiles in response to treatment, helping to elucidate the drug's downstream signaling pathways. frontlinegenomics.com

Proteomics: Can identify the direct protein targets of this compound and its derivatives, as well as downstream changes in protein expression and post-translational modifications. frontlinegenomics.com

Metabolomics: Can provide a snapshot of the metabolic state of cells or organisms after treatment, revealing how the compound affects various metabolic pathways. frontiersin.org

By combining data from these different omics platforms, researchers can build comprehensive models of drug action, leading to more informed drug design and a higher probability of clinical success. frontlinegenomics.comfrontiersin.org

Integration of Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic framework for understanding the complex interactions between drugs and biological systems. nih.gov Instead of focusing on a single target, these approaches consider the entire network of genes, proteins, and metabolites that are affected by a drug. nih.gov

For a compound like this compound, network pharmacology can be used to:

Predict potential drug targets: By analyzing the compound's chemical structure and comparing it to known drug-target interaction databases. nih.gov

Identify synergistic drug combinations: By modeling how different drugs affect the same or interconnected pathways.

Elucidate mechanisms of action: By identifying the key nodes and pathways in the biological network that are perturbed by the compound. nih.gov

Predict potential side effects: By identifying off-target interactions that could lead to adverse events.

Computational tools like molecular docking and network analysis are central to these approaches, allowing researchers to simulate and predict drug behavior in silico before undertaking expensive and time-consuming laboratory experiments. nih.govdoaj.org

Research into Advanced Drug Delivery Systems for Pyrazine Carboxamide Scaffolds

The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body at the right concentration and for the appropriate duration. Advanced drug delivery systems are being explored to enhance the therapeutic potential of drugs based on the pyrazine carboxamide scaffold. nih.gov

These systems can address challenges such as poor solubility, low bioavailability, and off-target toxicity. nih.gov For example, nanoformulations, such as nanoparticles and liposomes, can be used to encapsulate pyrazine carboxamide derivatives, improving their solubility and protecting them from degradation in the body. Furthermore, these delivery systems can be functionalized with targeting ligands to direct the drug specifically to diseased cells, thereby increasing efficacy and reducing side effects.

The development of self-assembling nanoaggregates from pyrazine-containing prodrugs is another innovative approach that enables controlled drug release and targeted delivery. nih.gov Future research in this area will focus on designing and optimizing novel drug delivery systems tailored to the specific physicochemical properties of this compound and its derivatives, ultimately leading to safer and more effective treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Propan-2-ylpyrazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of pyrazinecarboxamide derivatives typically involves multi-step reactions, including chlorination, esterification, and amidation. For example, chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide can introduce reactive sites for subsequent functionalization . Amidation via hydrazine hydrate reflux (e.g., 80% hydrazine hydrate, 6 hours) is effective for carboxamide formation, yielding intermediates that can be purified via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) . Optimization should focus on temperature control (to avoid side reactions) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to nucleophile). Purity (>95%) can be validated using HPLC with UV detection .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Detect C=O stretching (~1628–1680 cm⁻¹) and N-H bending (~3285 cm⁻¹) to confirm carboxamide formation .

- ¹H NMR : Look for proton signals from the propan-2-yl group (e.g., δ 1.2–1.4 ppm for CH₃ and δ 4.5–5.0 ppm for CH) and pyrazine ring protons (δ 8.0–9.5 ppm) .

- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to assess purity. Retention times should match reference standards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Methodological Answer : SAR studies require systematic structural modifications (e.g., varying substituents on the pyrazine ring or propan-2-yl group) followed by in vitro bioassays. For example:

- Synthesize analogs with halogenated aryl groups (e.g., 2,3-dichlorophenyl) to evaluate steric/electronic effects on target binding .

- Use cytotoxicity assays (e.g., MTT) and enzyme inhibition models to correlate substituent hydrophobicity with activity. Reference studies on pyrazinecarboxamides show that electron-withdrawing groups enhance antimycobacterial activity .

Q. What methodological approaches are recommended for resolving contradictory data in the biological activity profiles of this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. To address this:

- Standardize Protocols : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Validate Purity : Re-analyze disputed batches via LC-MS to rule out impurities (e.g., unreacted hydrazine) as confounding factors .

- Theoretical Alignment : Reconcile results with computational models (e.g., molecular docking) to identify plausible binding mechanisms .

Q. How can computational chemistry be integrated with experimental data to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 interactions. Pyrazine derivatives with TPSA >60 Ų often exhibit poor blood-brain barrier penetration .

- Docking Simulations : Map the compound’s interaction with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Compare results with experimental IC₅₀ values to refine models .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining consistency in polymorphic forms?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry for amidation steps, ensuring precise temperature (70–80°C) and pressure control to minimize side products .

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) with in-line PAT (Process Analytical Technology) to monitor crystal morphology .

- Quality Control : Implement DSC (Differential Scanning Calorimetry) to verify thermal stability and polymorphic consistency across batches .

Notes on Theoretical and Methodological Frameworks

- Guiding Principle : Align experimental designs with established theories, such as ligand-receptor binding models or QSAR (Quantitative Structure-Activity Relationship) frameworks, to ensure hypothesis-driven research .

- Data Contradiction Analysis : Apply evidence-based inquiry principles by cross-referencing results with multiple analytical techniques (e.g., XRD for crystallinity, NMR for structural integrity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.